molecular formula C6H11ClF3NO B6233282 [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1283146-07-5

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride

Cat. No. B6233282
CAS RN: 1283146-07-5
M. Wt: 205.6
InChI Key:
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Description

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride, also known as TFMPH, is an organic compound with a molecular formula of C5H10ClF3NO. It is a colorless solid with a melting point of 85°C and a boiling point of 197°C. TFMPH is a chiral compound and has two enantiomers, (2S,4S)- and (2R,4R)-TFMPH. It is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride is used in a variety of scientific research applications. It is a useful tool in drug discovery and development, as it can be used to synthesize a variety of compounds. It is also used in biochemistry to study enzyme-catalyzed reactions and in physiology to study the effects of drugs on the body.

Mechanism of Action

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride acts as a chiral reagent, meaning it can be used to synthesize molecules with specific stereochemistry. This is done by reacting the compound with a nucleophile, such as an alcohol or an amine. The reaction is catalyzed by a base, such as potassium carbonate, and yields the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can be used to study the effects of drugs on the body, as well as the action of enzymes. It can also be used to study the effects of drugs on the brain, as well as the effects of hormones on the body.

Advantages and Limitations for Lab Experiments

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride has several advantages when used in lab experiments. It is relatively inexpensive and easy to use, and it can be used to synthesize a variety of compounds. It is also a chiral reagent, which means it can be used to synthesize molecules with specific stereochemistry. However, it is also limited by its reactivity, as it can only be used to synthesize molecules with certain functional groups.

Future Directions

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride has a variety of potential future applications. It could be used to synthesize new drugs or to study the effects of existing drugs on the body. It could also be used to study the effects of hormones on the body or to study enzyme-catalyzed reactions. Additionally, it could be used to study the effects of drugs on the brain or to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of drugs on the immune system or to study the effects of drugs on the cardiovascular system.

Synthesis Methods

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride can be synthesized through a process known as alkylation. This method involves the reaction of a Grignard reagent with a halide-containing compound, such as chloroform. The reaction is catalyzed by a base, such as potassium carbonate, and yields the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,4-trifluoropyrrolidine", "Formaldehyde", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol", "a. To a solution of 2,4,4-trifluoropyrrolidine (1.0 g, 8.0 mmol) in methanol (10 mL), add formaldehyde (0.5 mL, 10.0 mmol) and sodium hydroxide (0.4 g, 10.0 mmol).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. After completion of the reaction, evaporate the solvent under reduced pressure to obtain a yellow oil.", "d. Purify the crude product by column chromatography on silica gel using diethyl ether as the eluent to obtain [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol as a colorless oil (yield: 80%).", "Step 2: Preparation of [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride", "a. Dissolve [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol (0.5 g, 2.5 mmol) in diethyl ether (10 mL).", "b. Bubble hydrogen chloride gas through the solution for 30 minutes.", "c. After completion of the reaction, evaporate the solvent under reduced pressure to obtain [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride as a white solid (yield: 90%).", "Step 3: Purification of [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride", "a. Dissolve [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride (0.5 g, 2.5 mmol) in water (10 mL).", "b. Adjust the pH of the solution to 7 using sodium hydroxide solution.", "c. Extract the solution with diethyl ether (3 x 10 mL).", "d. Combine the organic layers and dry over anhydrous sodium sulfate.", "e. Evaporate the solvent under reduced pressure to obtain pure [(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride as a white solid (yield: 80%)." ] }

CAS RN

1283146-07-5

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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